Product packaging for 5-Methyl-2-oxopiperidine-4-carboxylic acid(Cat. No.:)

5-Methyl-2-oxopiperidine-4-carboxylic acid

Cat. No.: B13163862
M. Wt: 157.17 g/mol
InChI Key: GERHZDZQMLUWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-oxopiperidine-4-carboxylic acid is a versatile chiral building block and synthetic intermediate intended for research and development applications. Compounds featuring the 2-oxopiperidine-4-carboxylic acid, or nipecotic acid, scaffold are of significant interest in medicinal chemistry and drug discovery . The structure incorporates both a lactam and a carboxylic acid functional group, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds . This specific methyl-substituted derivative is particularly useful as a constrained analog of gamma-aminobutyric acid (GABA) or other aliphatic amino acids, and can be used to explore structure-activity relationships in the design of new therapeutic agents . As a synthon, it can be employed in various chemical transformations; similar advanced intermediates are often used in the synthesis of protease inhibitors, receptor ligands, and other pharmacologically active molecules . For Research Use Only. This product is intended for use by qualified professionals in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B13163862 5-Methyl-2-oxopiperidine-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

5-methyl-2-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-4-3-8-6(9)2-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

GERHZDZQMLUWII-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)CC1C(=O)O

Origin of Product

United States

Nomenclature, Stereochemistry, and Isomerism of 5 Methyl 2 Oxopiperidine 4 Carboxylic Acid

IUPAC Nomenclature and Conventional Naming Schemes

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 5-methyl-2-oxopiperidine-4-carboxylic acid . This name precisely describes the molecule's structure: a six-membered piperidine (B6355638) ring where the nitrogen is at position 1. The "-2-oxo" designation indicates a carbonyl group (C=O) at the second carbon atom, forming a lactam (a cyclic amide). A methyl group (-CH₃) is attached to the fifth carbon, and a carboxylic acid group (-COOH) is located at the fourth position.

While the IUPAC name is the formal standard, compounds are often referred to by other names or codes in different contexts, such as in chemical supplier catalogs or databases. For instance, the CAS Number for this specific compound is 1504383-02-1. bldpharm.com

Positional and Structural Isomerism within the 2-Oxopiperidine Carboxylic Acid Family

Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups on the main carbon skeleton. studysmarter.co.uk The 2-oxopiperidine carboxylic acid family, to which this compound belongs, can exhibit significant positional isomerism. The placement of the carboxylic acid group and any additional substituents, like the methyl group, can be varied around the piperidine ring, leading to a range of distinct molecules with different chemical and physical properties.

For example, without the methyl group, the carboxylic acid could be at position 3, 4, 5, or 6, creating isomers such as:

2-Oxopiperidine-3-carboxylic acid nih.gov

2-Oxopiperidine-4-carboxylic acid nih.gov

6-Oxopiperidine-2-carboxylic acid (also known as 6-oxo-pipecolinic acid) hmdb.ca

When considering the "methyl-2-oxopiperidine-carboxylic acid" family, the possibilities expand further. The methyl and carboxylic acid groups can be attached to various positions, leading to numerous structural isomers beyond the 5-methyl-4-carboxylic acid variant.

Stereochemical Considerations and Chiral Centers in this compound

The structure of this compound contains two stereocenters, also known as chiral centers. These are the carbon atoms at position 4 (C4) and position 5 (C5), as each is bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. wikipedia.org Therefore, this compound can exist as up to 2² = 4 distinct stereoisomers. These stereoisomers are molecules with the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. whiterose.ac.uk

Enantiomers and Diastereomers

The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The remaining relationships between the stereoisomers are diastereomeric. Diastereomers are stereoisomers that are not mirror images of one another.

The spatial arrangement of the methyl and carboxylic acid groups relative to the plane of the piperidine ring defines these isomers. This relationship is often described using cis and trans nomenclature.

Cis isomers : The methyl and carboxylic acid groups are on the same side of the ring.

Trans isomers : The methyl and carboxylic acid groups are on opposite sides of the ring.

Each of these geometric isomers (cis and trans) exists as a pair of enantiomers. For instance, the cis isomer where both groups are pointing "up" is the enantiomer of the cis isomer where both groups are pointing "down." Similarly, a trans configuration has a non-superimposable mirror image, its enantiomer. The study of substituted piperidines often involves controlling reaction conditions to selectively synthesize a desired diastereomer, such as favoring a more thermodynamically stable trans product over a cis one. rsc.orgescholarship.orgrsc.org

Absolute Configuration Assignment and Determination Methodologies

The absolute configuration of each chiral center is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org This system assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each stereocenter.

Assignment Process:

Prioritize Substituents : The four groups attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to the center. Higher atomic numbers receive higher priority. myheplus.comvanderbilt.edu

Handle Ties : If there is a tie in atomic number (e.g., two carbon atoms), the process continues outward along the substituent chains until the first point of difference is found. chadsprep.com

Orient the Molecule : The molecule is oriented in space so that the lowest-priority group (often a hydrogen atom) points away from the viewer. myheplus.com

Determine Configuration : The direction of the path from the highest priority group (1) to the second (2) to the third (3) is observed. If the path is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. libretexts.org

For this compound, this process is applied to both C4 and C5, resulting in four possible combinations for the absolute configuration: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R).

The (4R, 5R) and (4S, 5S) isomers are enantiomers of each other.

The (4R, 5S) and (4S, 5R) isomers are also enantiomers of each other.

The relationship between (4R, 5R) and (4R, 5S) is diastereomeric.

Experimentally, the absolute configuration of a specific stereoisomer is determined through methods such as single-crystal X-ray crystallography, which provides a definitive three-dimensional structure of the molecule. whiterose.ac.ukmdpi.com Chiral chromatography and polarimetry can also be used to separate and characterize different enantiomers.

Synthetic Methodologies for 5 Methyl 2 Oxopiperidine 4 Carboxylic Acid and Its Advanced Intermediates

Retrosynthetic Analysis and Strategic Disconnections for 5-Methyl-2-oxopiperidine-4-carboxylic Acid

Retrosynthetic analysis of this compound reveals several strategic disconnections that pave the way for logical synthetic planning. The core 2-oxopiperidine ring, a cyclic amide, can be disconnected at the amide bond (C-N bond) or at various carbon-carbon bonds within the heterocyclic framework.

A primary disconnection strategy involves breaking the N1-C2 amide bond, leading back to a δ-amino acid precursor. This linear precursor would already contain the required methyl and carboxylic acid functionalities. Subsequent intramolecular cyclization would then furnish the desired lactam.

Another key disconnection can be made at the C4-C5 bond. This approach might involve a Michael addition of a nucleophile to an appropriate α,β-unsaturated acceptor, establishing the C4-C5 bond and setting the stage for subsequent cyclization to form the piperidinone ring.

A third strategic disconnection targets the C5-C6 bond, potentially through an intramolecular condensation reaction like a Dieckmann condensation of a suitably substituted pimelate (B1236862) derivative, followed by decarboxylation and other functional group manipulations.

Finally, one can envision the synthesis starting from a pre-formed heterocyclic ring, such as a substituted pyridine (B92270), which can be transformed into the target piperidinone through a series of reduction and functional group interconversion steps. Each of these retrosynthetic pathways suggests different sets of starting materials and reaction sequences, which will be explored in the subsequent sections.

De Novo Synthesis Approaches to the 2-Oxopiperidine Skeleton

The de novo synthesis of the 2-oxopiperidine skeleton of this compound can be achieved through various cyclization reactions or by modifying existing heterocyclic systems.

Intramolecular cyclization is a powerful strategy for the formation of the 2-oxopiperidine ring. One common approach is the Dieckmann condensation of a substituted pimelic acid diester. For the synthesis of the target molecule, this would involve a diester with a methyl group at the β-position and an amino group precursor at the δ-position. Base-mediated cyclization would yield a β-keto ester, which upon hydrolysis, decarboxylation, and lactamization would afford the desired product.

Another intramolecular approach is the cyclization of a δ-amino acid. This precursor, 5-amino-3-methyl-1,4-hexanedioic acid, could be synthesized through various methods, and its subsequent lactamization, often under thermal or acid-catalyzed conditions, would yield the 2-oxopiperidine ring.

Michael addition followed by intramolecular cyclization is also a viable route. For instance, the addition of an amine to an appropriately substituted α,β-unsaturated diester could be followed by an intramolecular amidation to form the lactam ring. Specifically, the reaction of a primary amine with a precursor like diethyl 2-methyl-1,4-pentadienedioate could initiate a cascade of reactions leading to the desired piperidinone structure.

Intramolecular Annulation Strategy Key Precursor Reaction Type Potential Advantages
Dieckmann CondensationSubstituted pimelic acid diesterIntramolecular Claisen condensationGood for forming 6-membered rings; well-established methodology.
δ-Amino Acid Cyclization5-amino-3-methyl-1,4-hexanedioic acidIntramolecular amidation (Lactamization)Direct formation of the lactam ring.
Michael Addition/Cyclizationα,β-unsaturated diester and amineConjugate addition followed by amidationConvergent approach; potential for stereocontrol.

Intermolecular cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the six-membered ring of the piperidine (B6355638) skeleton. A potential strategy could involve the [4+2] cycloaddition of a diene bearing a nitrogen-containing substituent with a dienophile containing the methyl and carboxylic acid precursor functionalities. The resulting cycloadduct could then be further elaborated to introduce the oxo group at the C2 position.

Another approach is the use of formal [4+2] cycloadditions. For example, the reaction of an enamine with an α,β-unsaturated carbonyl compound can lead to the formation of a dihydropyridinone, which can then be reduced and further functionalized to yield the target molecule.

An alternative to de novo ring construction is the modification of a readily available heterocyclic precursor, such as a substituted pyridine. A particularly relevant approach starts with 4-methyl-2-pyridinecarboxylic acid. Catalytic hydrogenation of the pyridine ring can lead to the corresponding piperidine derivative. A Chinese patent (CN103524401A) describes the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid from 4-methyl-2-pyridine carboxylic acid via hydrogenation over a palladium catalyst, followed by esterification and resolution.

While this patented route yields the piperidine, further oxidation at the C2 position would be necessary to introduce the desired oxo functionality. This could potentially be achieved through methods such as ruthenium-catalyzed oxidation or other selective C-H oxidation techniques, although controlling the regioselectivity might be challenging.

Another potential starting point is a substituted glutarimide (B196013) (piperidine-2,6-dione). Regioselective reduction of one of the carbonyl groups could, in principle, yield the desired 2-oxopiperidine. For instance, the reduction of 3-sulfonyl glutarimides with sodium borohydride (B1222165) has been shown to regioselectively yield hydroxy piperidones. A similar strategy could be envisioned for a 4-methyl-glutarimide-3-carboxylic acid derivative.

Pre-existing Heterocycle Key Transformation(s) Reported Analogous Reactions Potential Challenges
4-Methyl-2-pyridinecarboxylic acidCatalytic hydrogenation, C2-oxidationHydrogenation of substituted pyridines.Regioselective oxidation at C2.
Substituted GlutarimideRegioselective carbonyl reductionReduction of 3-sulfonyl glutarimides.Synthesis of the starting glutarimide; controlling regioselectivity.

Cyclization Reactions for Piperidine Ring Formation

Stereoselective and Asymmetric Synthesis of this compound

The presence of two stereocenters at C4 and C5 in this compound necessitates the use of stereoselective or asymmetric synthetic methods to obtain specific stereoisomers.

Asymmetric hydrogenation is a powerful tool for establishing chirality. For instance, the hydrogenation of a suitably substituted dehydropiperidinone precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could enantioselectively form the C4 and C5 stereocenters.

Chiral auxiliaries can also be employed to direct the stereochemical outcome of key bond-forming reactions. For example, a chiral auxiliary attached to the nitrogen atom could influence the diastereoselectivity of a Michael addition or an intramolecular cyclization step. Subsequent removal of the auxiliary would then furnish the enantiomerically enriched product.

Furthermore, enzymatic resolutions can be utilized to separate enantiomers of a racemic mixture of the final product or a key intermediate. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of an ester precursor, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. The aforementioned Chinese patent CN103524401A employs a classical resolution of a racemic mixture of 4-methyl-2-piperidinecarboxylic acid ester using a chiral acid.

Organocatalysis also offers promising avenues for the asymmetric synthesis of substituted piperidines. Chiral amine or Brønsted acid catalysts could be used to promote enantioselective Michael additions or cycloadditions to construct the chiral piperidinone core.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Amino acids are particularly valuable precursors for constructing chiral piperidine rings due to their inherent stereochemistry and functional groups that can be elaborated into the heterocyclic core. electronicsandbooks.com

A viable strategy for synthesizing this compound could commence from a suitably protected derivative of L-glutamic acid. The synthetic sequence would involve the selective modification of the side-chain carboxylic acid and the backbone amine and α-carboxylic acid to form the six-membered lactam ring. Key transformations in such a pathway often include:

Homologation: Extending the carbon chain of an amino acid precursor to achieve the necessary 1,5-relationship between the amine and a carbonyl group for cyclization.

Reductive Amination: Intramolecular reductive amination of a δ-keto-acid or δ-aldehyde derived from an amino acid is a powerful method for ring closure.

Dieckmann Condensation: An intramolecular condensation of a diester precursor can form the piperidone ring, followed by decarboxylation to yield the desired keto-acid functionality.

By leveraging the innate stereocenter of the starting amino acid, this approach provides a reliable method for establishing one of the required chiral centers in the target molecule. The second stereocenter would then be introduced through a diastereoselective reaction controlled by the first.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a highly efficient alternative to chiral pool synthesis, creating stereocenters through the action of a chiral catalyst. This approach is often more flexible and allows for the synthesis of both enantiomers of a target molecule by simply changing the chirality of the catalyst.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. The synthesis of substituted lactams and related heterocycles has been a fertile ground for organocatalytic methods. researchgate.netnih.gov

A plausible organocatalytic route to the 5-methyl-2-oxopiperidone core involves a formal [3+3] annulation. For instance, an N-heterocyclic carbene (NHC) catalyst could mediate the reaction between an α,β-unsaturated aldehyde (enal) and a substituted malonamide. nih.gov This reaction constructs the piperidine ring by forming C-C and C-N bonds in a single, highly enantioselective operation.

Key organocatalytic strategies applicable to this synthesis include:

Michael Addition: A chiral amine or Brønsted acid catalyst can promote the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated system, setting the stereochemistry at the C5 position. Subsequent cyclization would form the lactam ring.

Mannich Reaction: An asymmetric Mannich reaction could be employed to form a key C-N bond, followed by cyclization to furnish the piperidone skeleton.

Cascade Reactions: One-pot cascade sequences, such as a Knoevenagel condensation followed by an asymmetric epoxidation and domino ring-opening cyclization (DROC), can assemble complex heterocyclic systems like piperazin-2-ones from simple aldehydes and are conceptually applicable to piperidone synthesis. nih.gov

Table 1: Comparison of Potential Organocatalytic Strategies

StrategyKey Bond FormationCatalyst TypePotential PrecursorsStereocenter Control
Formal [3+3] Annulation C-C and C-NN-Heterocyclic Carbene (NHC)Enal, MalonamideC4 and C5
Michael-Initiated Cyclization C-CChiral Amine (e.g., prolinol derivative)α,β-Unsaturated Ester, Enolate PrecursorC5
Domino Reaction C=C, C-O, C-NChiral Urea/Quinine DerivativeAldehyde, Acetonitrile DerivativeC4 and C5

Transition metal catalysts, particularly those based on rhodium, palladium, nickel, and iridium, are powerful tools for asymmetric synthesis. organic-chemistry.orgchemrxiv.org Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

For the synthesis of this compound, the most relevant metal-catalyzed reactions include:

Asymmetric Hydrogenation: The reduction of a corresponding 2,3-dihydro-4-pyridone or a tetrahydropyridone precursor with a C4-C5 double bond using a chiral catalyst (e.g., Rh-DuPhos or Ru-BINAP) can establish the two adjacent stereocenters with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Asymmetric C-H Functionalization: Dirhodium catalysts can mediate enantioselective C-H insertion reactions of diazo compounds, a strategy used for functionalizing glutarimides that could be adapted to δ-lactam precursors. acs.org

Reductive Cross-Coupling: Nickel-catalyzed asymmetric reductive coupling of an α-halo-δ-lactam with an organometallic reagent could be a modular approach to introduce the methyl group or a precursor to the carboxylic acid. This method has proven effective for the synthesis of α-aryl glutarimides. chemrxiv.org

Diastereoselective Synthetic Routes

When one stereocenter is already present in a molecule, it can direct the formation of a second stereocenter. This substrate-controlled diastereoselectivity is a cornerstone of stereocontrolled synthesis.

A practical diastereoselective approach to this compound could involve the alkylation of a chiral piperidin-2-one precursor. For example, a chiral auxiliary, such as (R)-phenylglycinol, can be used to synthesize an enantiopure piperidin-2-one. researchgate.net Deprotonation of this lactam with a strong base (e.g., s-BuLi) generates a chiral enolate, which then reacts with an electrophile (like methyl iodide) from the less sterically hindered face, leading to a high diastereomeric excess. researchgate.net

This strategy could be applied in two ways:

Methylation First: An enantiopure 2-oxopiperidine-4-carboxylic acid ester could be synthesized, followed by diastereoselective methylation at the C5 position.

Carboxylation First: A chiral 5-methyl-2-oxopiperidine could be prepared, and its enolate could be trapped with a carboxylating agent (e.g., CO₂ or a chloroformate) to install the C4-substituent diastereoselectively.

The stereochemical outcome is dictated by the conformational preference of the chiral intermediate, making this a powerful and predictable method.

Novel Synthetic Route Development and Process Optimization

Modern organic synthesis emphasizes the development of novel, efficient, and scalable routes. For a target like this compound, this involves minimizing step counts and maximizing yield and purity.

Multicomponent Reactions (MCRs): Reactions like the Petrenko-Kritschenko piperidone synthesis, where an aldehyde, a β-keto-acid derivative, and ammonia (B1221849) are combined in one pot to form the piperidone core, represent a highly convergent and atom-economical approach. wikipedia.org Adapting this methodology to use chiral components or a chiral catalyst could provide a rapid entry to the desired scaffold.

Cascade (Domino) Reactions: As mentioned previously, designing a sequence of reactions to occur in a single pot without isolating intermediates significantly improves process efficiency. nih.gov A well-designed cascade can rapidly build molecular complexity from simple starting materials, reducing solvent waste and purification steps.

Flow Chemistry: Performing reactions in continuous flow reactors rather than batch flasks allows for precise control over reaction parameters (temperature, pressure, mixing), often leading to higher yields, better selectivity, and improved safety, particularly for highly exothermic or hazardous reactions.

Green Chemistry Principles in Synthetic Design

Integrating green chemistry principles into synthetic planning is crucial for sustainable chemical manufacturing. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and maximizing energy efficiency.

Key green approaches relevant to the synthesis of this compound include:

Catalysis over Stoichiometric Reagents: The use of asymmetric organocatalysis and metal catalysis is inherently green, as a small amount of catalyst can generate large quantities of product, reducing the waste associated with stoichiometric chiral auxiliaries or resolving agents.

Biocatalysis: The use of enzymes (biocatalysts) offers significant environmental advantages. mdpi.com Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media and exhibit exceptional stereoselectivity. A potential application would be the kinetic resolution of a racemic intermediate ester using a lipase or the stereoselective reduction of a ketone precursor using a carbonyl reductase. mdpi.com

Atom Economy: Designing reactions, such as MCRs and annulations, where the maximum number of atoms from the starting materials are incorporated into the final product minimizes waste. wikipedia.org

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ can dramatically reduce the environmental footprint of a synthesis.

Table 2: Summary of Green Chemistry Approaches

PrincipleApplication in SynthesisExample
Catalysis Asymmetric synthesis and functionalizationOrganocatalytic Michael additions, Metal-catalyzed hydrogenations
Biocatalysis Enantioselective transformationsLipase-catalyzed kinetic resolution of a lactam intermediate
Atom Economy Convergent synthesisMulticomponent reactions to form the piperidone core
Safer Solvents Reaction mediumPerforming enzymatic reactions in water or cyclizations in ethanol

Flow Chemistry Applications in Reaction Scale-up

The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound presents numerous challenges, including reaction control, safety, and process efficiency. Continuous flow chemistry has emerged as a powerful tool to address these challenges, offering significant advantages over traditional batch processing for the scale-up of pharmaceutical intermediates. mit.eduunimi.it

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. ru.nl This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for reactions that are highly exothermic or involve hazardous reagents. unimi.it The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, minimizing the formation of impurities and enhancing reaction selectivity and yield. ru.nl

For the synthesis of substituted piperidines, flow processes can be particularly advantageous. Key synthetic steps, such as hydrogenation, cyclization, or reactions involving organometallic reagents, can be performed more safely and efficiently. For instance, hazardous intermediates can be generated and consumed in situ, avoiding their accumulation in large quantities. unimi.it The ability to precisely control residence time ensures that reactions proceed to completion without the degradation of sensitive products.

The scale-up of a continuous flow process can often be achieved through "numbering-up" (running multiple reactors in parallel) or "scaling-out" (increasing the reactor's dimensions or operational time), which is typically more straightforward than scaling up a batch reactor. stolichem.com This approach allows for a more seamless transition from laboratory development to pilot and production units with minimal need for extensive re-optimization. google.com While direct applications for this compound are not extensively documented, the principles established for other complex heterocyclic and pharmaceutical syntheses are directly applicable. mit.edu

Table 1: Comparison of Batch vs. Flow Chemistry for Piperidine Intermediate Synthesis

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by vessel surface area; potential for hot spots.Excellent, due to high surface-area-to-volume ratio. ru.nl
Mass Transfer Dependent on stirring efficiency; can be non-uniform.Highly efficient and uniform mixing. unimi.it
Safety Higher risk due to large volumes of reagents and solvents.Enhanced safety, small reaction volumes, in-situ generation of hazardous species. unimi.it
Scalability Complex, often requires re-engineering and re-optimization.More straightforward (numbering-up or scaling-out). stolichem.comgoogle.com
Process Control Less precise control over temperature, pressure, and time.Precise control over all reaction parameters. ru.nl
Reproducibility Can vary between batches.High consistency and reproducibility.

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required standards of purity. Given the compound's structure—a solid containing both a lactam and a carboxylic acid functional group—several standard and advanced techniques are applicable.

Crystallization

Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent is crucial and is guided by the principle that the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. libretexts.org For a polar molecule like this compound, which possesses hydrogen bond donors and acceptors, polar solvents are generally suitable. libretexts.orgpitt.edu

A common strategy involves dissolving the crude product in a hot solvent and allowing it to cool slowly, inducing the formation of pure crystals while impurities remain in the mother liquor. Sometimes, a mixed-solvent system is employed, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added to induce precipitation. pitt.edugoogle.com Given the carboxylic acid moiety, purification can also be achieved by forming a salt with a base, filtering out insoluble impurities, and then re-acidifying to precipitate the pure acid. rochester.edu

Table 2: Potential Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Rationale for Use
WaterHigh100Suitable for polar compounds with H-bonding capabilities like carboxylic acids. libretexts.orgpitt.edu
EthanolHigh78Good general-purpose solvent for moderately polar compounds. libretexts.org
Ethyl AcetateMedium77Often used for compounds with ester-like or ketone functionalities. rochester.edu
AcetoneMedium56Can be effective, but its low boiling point can lead to rapid evaporation. libretexts.org
TolueneLow111May be used in mixed-solvent systems or for less polar intermediates.
Hexane/Ethyl AcetateMixedVariableA common nonpolar/polar mixture for fine-tuning solubility. rochester.edu

Chromatographic Techniques

Chromatography is employed when crystallization is ineffective, particularly for separating complex mixtures or diastereomers. As this compound possesses two stereocenters (at positions 4 and 5), its synthesis can yield a mixture of diastereomers.

Column Chromatography: This is a standard laboratory technique for purification. The crude mixture is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a mobile phase (solvent or solvent mixture) is passed through. Separation occurs based on the differential adsorption of the components to the stationary phase. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative-scale separations. Reversed-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) is particularly effective for polar compounds like carboxylic acids. The separation of diastereomers is often achievable on standard, non-chiral columns. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for the separation of stereoisomers. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC can offer faster separations and is often more successful than HPLC for resolving complex diastereomeric mixtures. nih.govresearchgate.net

Table 3: Comparison of Chromatographic Purification Methods

TechniquePrincipleStationary Phase (Typical)Mobile Phase (Typical)Application
Column Chromatography AdsorptionSilica Gel, AluminaOrganic Solvents (e.g., Hexane/Ethyl Acetate)General purification of intermediates and final products.
Reversed-Phase HPLC PartitioningC18-modified SilicaWater/Acetonitrile or Water/Methanol with modifiers (e.g., TFA)High-resolution purification; separation of polar compounds and diastereomers. researchgate.net
Supercritical Fluid Chromatography (SFC) PartitioningVarious (similar to HPLC)Supercritical CO₂ with co-solvents (e.g., Methanol)Efficient and rapid separation of diastereomers and enantiomers. nih.govresearchgate.net

Chemical Reactivity and Transformation of 5 Methyl 2 Oxopiperidine 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional handle for various organic reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification is a common transformation of the carboxylic acid group, converting it into an ester. This is often done to protect the carboxylic acid during other reactions or to modify the compound's properties. Several methods are effective for this conversion. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. researchgate.net Another common method involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with an alcohol. khanacademy.org Alkylation using alkyl halides, such as iodomethane, in the presence of a base like potassium carbonate, provides another route to the corresponding methyl ester. google.com For sensitive substrates, reagents like diazomethane (B1218177) or trimethylsilyl (B98337) diazomethane can achieve esterification under mild conditions. google.com

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and typically requires high temperatures. Therefore, the carboxylic acid is usually activated first. quora.com This can be achieved by converting it to a more reactive derivative, such as an acyl chloride. jackwestin.com Alternatively, a wide variety of modern coupling agents are used to facilitate amide bond formation under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are commonly employed in organic synthesis to promote the efficient formation of amides from carboxylic acids and amines. masterorganicchemistry.com

Reaction TypeReagents and ConditionsProductReference Example
Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), HeatEster researchgate.net
Acyl Chloride Formation1. SOCl₂ 2. AlcoholEster khanacademy.org
AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Ester google.com
Amidation (via coupling agent)Amine, Coupling Agent (e.g., EDCI, HBTU)Amide masterorganicchemistry.com
Amidation (via acyl chloride)1. SOCl₂ 2. AmineAmide jackwestin.com
Table 1. Common Esterification and Amidation Methods for Carboxylic Acids.

Reduction to Alcohols and Oxidation Reactions

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low reactivity of carboxylic acids toward nucleophilic attack. quora.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, readily converting carboxylic acids to their corresponding primary alcohols. masterorganicchemistry.comlibretexts.orgyoutube.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another reagent capable of this reduction and offers the advantage of selectively reducing carboxylic acids in the presence of some other functional groups, such as ketones. khanacademy.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. quora.comlibretexts.org

The mechanism for reduction with LiAlH₄ involves an initial acid-base reaction where the acidic proton of the carboxylic acid is removed, followed by coordination of the aluminum to the carbonyl oxygen. researchgate.net Subsequent hydride transfers lead to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org

Conversely, the carboxylic acid functional group is at a high oxidation state and is generally resistant to further oxidation under typical laboratory conditions.

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). masterorganicchemistry.com Simple thermal decarboxylation of piperidine (B6355638) carboxylic acids is difficult and requires high temperatures. However, specialized methods can facilitate this transformation. For instance, recent research has explored photoredox and cerium-mediated methods for the decarboxylative ring-opening and functionalization of cyclic carboxylic acids, including those based on piperidine. These advanced methods allow the carbon-carbon bond adjacent to the carboxyl group to be cleaved, leading to a ring-opened product and loss of CO₂.

Reactions at the 2-Oxo (Lactam) Group

The 2-oxo group is part of a cyclic amide, or lactam, which possesses its own distinct reactivity, including susceptibility to ring-opening and reactions at the nitrogen atom.

Ring Opening and Hydrolysis Reactions

The amide bond within the lactam ring can be cleaved through hydrolysis under either acidic or basic conditions. This ring-opening reaction results in the formation of the corresponding linear amino acid, 5-amino-3-methylhexanoic acid. Vigorous basic hydrolysis, for instance, is a known method for cleaving amide bonds in related piperidine structures. The stability of the lactam ring means that typically harsh conditions, such as heating with strong acids or bases, are required for this transformation to occur.

Lactam N-Alkylation and Acylation

The nitrogen atom of the lactam is a site for substitution reactions, although it is less nucleophilic than a typical amine due to the adjacent carbonyl group.

N-Alkylation involves the introduction of an alkyl group onto the lactam nitrogen. This is generally accomplished by first deprotonating the N-H bond with a strong base, such as sodium hydride (NaH), to form a nucleophilic lactamate anion. This anion can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the N-alkylated product. researchgate.net

N-Acylation introduces an acyl group to the lactam nitrogen. Similar to alkylation, this reaction often requires activation. The lactam can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to facilitate the formation of the N-acyl lactam.

Reaction TypeTypical ReagentsGeneral ProductReference Example
Ring-Opening HydrolysisStrong Acid (e.g., HCl) or Base (e.g., NaOH), HeatLinear Amino AcidGeneral Lactam Reactivity
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)N-Alkyl Lactam researchgate.net
N-AcylationAcyl Chloride or Anhydride, BaseN-Acyl LactamGeneral Lactam Reactivity
Table 2. Common Reactions of the Lactam Group.

Reactivity at the Piperidine Ring Positions (C3, C4, C5, C6)

The presence of an electron-withdrawing amide carbonyl group and a carboxylic acid function significantly influences the reactivity of the piperidine ring. The C3 and C5 positions are alpha to the carbonyl and the carboxyl group respectively, while the C6 position is adjacent to the nitrogen atom. These electronic features, coupled with the steric hindrance imposed by the methyl group at C5, dictate the feasibility and outcome of various chemical transformations.

Electrophilic and Nucleophilic Substitutions

Electrophilic Substitutions: Direct electrophilic substitution on the carbon framework of the saturated piperidine ring is generally challenging due to the lack of inherent electron density. The electron-withdrawing nature of the lactam carbonyl group further deactivates the ring towards electrophilic attack. Reactions typically require activation of the ring, for instance, through the formation of an enolate or an enamine equivalent.

While specific studies on 5-Methyl-2-oxopiperidine-4-carboxylic acid are limited, analogous systems suggest that the C3 position, being alpha to the lactam carbonyl, is the most likely site for electrophilic substitution via its enolate. Deprotonation at C3 with a suitable base would generate a nucleophilic enolate that can then react with various electrophiles.

Nucleophilic Substitutions: Nucleophilic substitution reactions on the piperidine ring of this compound are also not straightforward as there are no inherent leaving groups on the carbon atoms of the ring. Such reactions would necessitate the prior introduction of a leaving group. For instance, if a hydroxyl group were present on the ring, it could be converted into a better leaving group like a tosylate or a mesylate, which could then be displaced by a nucleophile.

The primary sites for nucleophilic attack on the molecule itself are the carbonyl carbon of the lactam and the carboxylic acid. These reactions, however, fall outside the scope of substitution at the ring positions.

Radical Reactions

Radical reactions offer an alternative pathway for the functionalization of the C-H bonds of the piperidine ring. The generation of a radical on the carbon skeleton can be initiated by various methods, including the use of radical initiators or photoredox catalysis. The position of the radical formation would be influenced by the stability of the resulting radical. In the case of this compound, the C4 and C5 positions could potentially be sites for radical generation. However, the presence of the electron-withdrawing groups might disfavor the formation of adjacent radicals.

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity and stereoselectivity in the functionalization of polysubstituted piperidines like this compound is a key challenge in synthetic organic chemistry.

Regioselective Functionalization: The inherent reactivity differences of the C-H bonds on the piperidine ring can be exploited for regioselective functionalization. For instance, C-H activation strategies using transition metal catalysts, such as rhodium, have been shown to be effective for the site-selective functionalization of piperidines. nih.govnih.gov The directing effect of the N-acyl group can favor functionalization at the C2 position, while steric factors can influence the reactivity at other positions. nih.govnih.gov For example, in N-protected piperidines, rhodium-catalyzed C-H insertion reactions can be directed to the C2, C3, or C4 positions by carefully selecting the catalyst and the nitrogen protecting group. nih.govnih.gov

Stereoselective Functionalization: The presence of two stereocenters at C4 and C5 in this compound means that any further functionalization can lead to the formation of diastereomers. Stereoselective reactions can be achieved by using chiral catalysts, chiral auxiliaries, or by substrate-controlled diastereoselective reactions where the existing stereocenters direct the approach of the incoming reagent. For instance, the hydrogenation of a related compound, 4-methyl-2-pyridine carboxylic acid, followed by resolution, is a method to obtain specific stereoisomers.

The table below summarizes potential functionalization strategies for different positions on the piperidine ring, drawing from general knowledge of piperidine chemistry.

Ring PositionPotential Functionalization StrategyKey Considerations
C3 Enolate alkylation/acylationRequires a strong base for deprotonation.
C4 C-H activation with a directing groupCatalyst and directing group selection are crucial for regioselectivity.
C5 Radical halogenationStatistical mixture of products is possible.
C6 N-alkylation/acylation followed by rearrangementLimited to specific rearrangement reactions.

Rearrangement Reactions Involving the Piperidine Skeleton

Rearrangement reactions provide a powerful tool for altering the carbon skeleton of a molecule. For piperidine derivatives, ring expansion, ring contraction, and transannular rearrangement reactions are known.

While specific rearrangement reactions for this compound have not been extensively reported, related transformations in similar systems suggest possibilities. For instance, under certain conditions, piperidine rings can undergo ring expansion to form seven-membered rings (azepanes) or contract to form five-membered rings (pyrrolidines). These rearrangements are often driven by the relief of ring strain or the formation of a more stable intermediate, such as a carbocation.

It has been reported that 2-oxoazepane α,α-amino acids can undergo rearrangement to form 2'-oxopiperidine β-amino acids, indicating the possibility of ring interconversions within related lactam systems.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 5 Methyl 2 Oxopiperidine 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR and ¹³C NMR for Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial, crucial insights into the molecular structure.

For 5-Methyl-2-oxopiperidine-4-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The chemical shifts (δ) of these signals are indicative of their electronic environment. For instance, the proton attached to the nitrogen (N-H) of the lactam would likely appear as a broad singlet. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The methyl group protons would typically appear as a doublet, coupled to the adjacent methine proton. The carboxylic acid proton is often a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the carbonyl carbon of the lactam, the carboxylic acid carbonyl, the two methine carbons, one methylene (B1212753) carbon, and the methyl carbon. The chemical shifts of the carbonyl carbons would be the most downfield, providing clear evidence for these functional groups.

Predicted ¹H and ¹³C NMR Data

While specific, experimentally verified spectral data for this compound is not widely available in peer-reviewed literature, theoretical predictions and analysis of similar structures allow for the generation of an expected data table.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH10.0 - 13.0 (broad s)170 - 180
C=O (lactam)-165 - 175
N-H7.5 - 8.5 (broad s)-
CH (C4)2.5 - 3.0 (m)40 - 50
CH (C5)2.0 - 2.5 (m)30 - 40
CH₂ (C3)2.0 - 2.5 (m)25 - 35
CH₂ (C6)3.0 - 3.5 (m)40 - 50
CH₃1.0 - 1.3 (d)15 - 25

Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. s = singlet, d = doublet, m = multiplet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of protons within the piperidine ring by showing cross-peaks between signals of protons that are coupled to each other. This would allow for the tracing of the proton sequence around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign each proton signal to its corresponding carbon atom in the piperidine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the C4 and C5 carbons would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule. It shows correlations between protons that are close in space, even if they are not directly bonded. For this compound, NOESY could reveal the relative orientation of the methyl group and the carboxylic acid group (i.e., whether they are cis or trans to each other on the piperidine ring).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

For this compound (C₇H₁₁NO₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

Expected Mass Spectrometry Data

Ion m/z (expected) Description
[M+H]⁺158.0761Molecular ion (protonated)
[M-H₂O+H]⁺140.0655Loss of water
[M-COOH+H]⁺113.0813Loss of carboxylic acid group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. The C=O stretch of the six-membered lactam ring would be observed at a lower wavenumber, typically around 1650-1680 cm⁻¹. The N-H stretch of the lactam would be visible around 3200-3400 cm⁻¹.

Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid)1700 - 1725
C=O (Lactam)1650 - 1680
N-H (Lactam)3200 - 3400
C-H (Aliphatic)2850 - 3000

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

This compound possesses two stereocenters (at C4 and C5), meaning it can exist as different stereoisomers. Chiroptical methods are used to study these chiral molecules.

Optical Rotation: A solution of a single enantiomer of the compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the specific enantiomer and can be used to determine its enantiomeric purity.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional structure of a chiral molecule and can be used to determine the absolute configuration of the stereocenters, often by comparison with theoretical calculations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and the conformation of the piperidine ring. It would also unequivocally establish the relative stereochemistry of the methyl and carboxylic acid groups and reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While a crystal structure for this specific compound is not publicly available, this method remains the gold standard for unambiguous structural determination.

Computational and Theoretical Studies of 5 Methyl 2 Oxopiperidine 4 Carboxylic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule derived from its electronic structure. researchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Electronic Structure and Molecular Orbital Analysis

The electronic character of 5-Methyl-2-oxopiperidine-4-carboxylic acid is dictated by its functional groups: a lactam (cyclic amide), a carboxylic acid, and a methyl group on the piperidine (B6355638) ring. QM calculations can map the electron density, highlighting nucleophilic and electrophilic regions.

Molecular Electrostatic Potential (MEP): An MEP surface calculation would reveal negative potential (red/yellow) concentrated around the oxygen atoms of the lactam and carboxylic acid carbonyls, indicating these are primary sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would be expected around the carboxylic acid proton and the N-H proton of the lactam, identifying them as the most acidic sites and hydrogen bond donors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. ekb.eg

HOMO: For this compound, the HOMO is predicted to be localized primarily on the lactam nitrogen and the non-carbonyl oxygen of the carboxylate group, representing the most available electrons for donation in a reaction (nucleophilicity).

LUMO: The LUMO is anticipated to be centered on the π* antibonding orbitals of the two carbonyl carbons (lactam and carboxylic acid), indicating these are the most favorable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. ekb.eg For piperidine derivatives, this gap is influenced by the nature and position of substituents. ekb.eg

Reaction Mechanism Elucidation and Transition State Analysis

QM calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. A relevant reaction for this molecule is the hydrolysis of the lactam ring, a process of significant biological and chemical interest. acs.org

The hydrolysis can proceed via acidic or basic mechanisms. A theoretical study would model the stepwise process:

Reactant Complex: Formation of a complex between the lactam and the hydrolyzing species (e.g., a hydronium ion or a hydroxide ion).

Transition State (TS): The key step involves the nucleophilic attack on the lactam carbonyl carbon. QM calculations can optimize the geometry of this high-energy transition state, which is a first-order saddle point on the potential energy surface. github.io The structure of the TS would likely feature a tetrahedral carbon at the carbonyl position and elongated C-N and attacking-species bonds. researchgate.net

Intermediate: Formation of a tetrahedral intermediate.

Second Transition State: Proton transfer and subsequent C-N bond cleavage.

Product Complex: Formation of the ring-opened product.

Molecular Dynamics (MD) Simulations for Conformational Landscape

While QM calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. researchgate.net For this compound, MD simulations would reveal the preferred conformations of the piperidine ring and the orientation of its substituents.

The piperidine ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. acs.orgresearchgate.net However, other higher-energy conformations like boat and twist-boat are also possible and can be accessed during dynamic fluctuations. rsc.orgosti.gov MD simulations can quantify the relative populations of these conformers.

Furthermore, the two substituents—the methyl group at C5 and the carboxylic acid group at C4—can exist in either axial or equatorial positions. This leads to several possible diastereomeric conformations. An MD simulation in a solvent box (e.g., water) would track the atomic positions over nanoseconds, allowing for the determination of:

The most stable chair conformation (e.g., with bulky groups in equatorial positions).

The energy barriers for ring inversion (chair-flip).

The rotational freedom of the carboxylic acid group.

The network of hydrogen bonds formed with solvent molecules.

Docking and Molecular Modeling Studies of Binding Modes with Theoretical Molecular Targets

Given that the piperidine scaffold is a common motif in pharmacologically active molecules, molecular docking is a key computational technique to predict how this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govnih.gov

Hypothetical Target Selection: A plausible theoretical target could be an enzyme involved in amino acid metabolism or a receptor that binds small carboxylated heterocycles, such as a GABA receptor or an acetyl-CoA carboxylase inhibitor. nih.gov

Docking Procedure:

A 3D structure of the target protein is obtained from a database like the Protein Data Bank.

The 3D structure of this compound (the ligand) is generated and optimized.

Docking software systematically places the ligand into the active site of the protein, sampling numerous positions and orientations.

A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores typically indicating more favorable binding. biointerfaceresearch.com

Predicted Binding Interactions: For this molecule, key interactions would likely include:

Hydrogen Bonding: The N-H of the lactam and the O-H of the carboxylic acid can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors.

Ionic Interactions: If the carboxylic acid is deprotonated (carboxylate), it can form strong salt bridges with positively charged amino acid residues like Lysine or Arginine.

Hydrophobic Interactions: The methyl group and the aliphatic portions of the piperidine ring can engage in van der Waals interactions with nonpolar residues in the binding pocket.

A typical output from a docking study is summarized in a table.

Table 1: Hypothetical Docking Results of this compound with a Theoretical Enzyme Target
Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-7.8Arg124, Ser210Ionic (carboxylate), H-bond (lactam C=O)
2-7.2Tyr150, Leu212H-bond (COOH), Hydrophobic (methyl)
3-6.9Asn120, Val180H-bond (lactam N-H), Hydrophobic (ring)

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum mechanical calculations can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate nuclear magnetic shielding constants, which can be converted to chemical shifts (δ). researchgate.netnih.gov

¹H NMR: Predictions would show distinct signals for the methyl protons, the N-H proton, the carboxylic acid proton, and the various diastereotopic protons on the piperidine ring. The coupling constants (J-values) can also be calculated to aid in determining the relative stereochemistry.

¹³C NMR: The chemical shifts of the carbonyl carbons are expected to be the most downfield (170-180 ppm). The carbons of the ring and the methyl group would appear at higher fields. DFT approaches are known to provide good correlation with experimental ¹³C NMR data. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: QM frequency calculations can predict the vibrational modes of the molecule. The resulting theoretical IR spectrum would show characteristic peaks that correspond to specific bond vibrations. Key predicted frequencies would include:

O-H stretch (carboxylic acid): A broad peak around 3000 cm⁻¹.

N-H stretch (lactam): A sharp peak around 3200 cm⁻¹.

C=O stretch (carboxylic acid): Around 1710-1730 cm⁻¹.

C=O stretch (lactam): Around 1650-1680 cm⁻¹.

C-H stretches (aliphatic): Just below 3000 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyFeaturePredicted Value
¹³C NMRCarboxylic C=O~175 ppm
Lactam C=O~172 ppm
Ring CH, CH₂25-55 ppm
Methyl C~15 ppm
IR FrequenciesN-H stretch~3210 cm⁻¹
C=O stretch (acid)~1725 cm⁻¹
C=O stretch (lactam)~1670 cm⁻¹

Solvation Effects and pKa Calculations

The properties and behavior of a molecule can change significantly in solution. Computational models can account for these solvation effects.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the SMD model treat the solvent as a continuous dielectric medium. nih.gov These models are efficient for calculating the free energy of solvation, which is crucial for understanding solubility and reaction thermodynamics in solution.

pKa Calculations: The acidity of the carboxylic acid group is a fundamental property. The pKa can be predicted computationally by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.com

HA (solv) ⇌ A⁻ (solv) + H⁺ (solv)

Several thermodynamic cycles can be employed, but a common approach involves calculating the free energies of the protonated (HA) and deprotonated (A⁻) species in both the gas phase and solution using an implicit solvent model. nih.gov DFT functionals like M06-2X, B3LYP, and CAM-B3LYP combined with continuum solvation models have been shown to provide reliable pKa predictions for carboxylic acids, often with an accuracy of less than one pKa unit. nih.govchemrxiv.org For this compound, the pKa is expected to be in the typical range for aliphatic carboxylic acids (around 4-5), slightly modified by the electronic influence of the nearby lactam group.

Applications of 5 Methyl 2 Oxopiperidine 4 Carboxylic Acid in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

There is currently no readily available scientific literature demonstrating the use of 5-Methyl-2-oxopiperidine-4-carboxylic acid as a chiral building block in the total synthesis of natural products. The inherent chirality of this molecule, possessing stereocenters at the 4 and 5 positions of the piperidine (B6355638) ring, theoretically positions it as a valuable synthon for introducing stereochemical complexity. However, specific examples of its incorporation into natural product frameworks have not been reported in peer-reviewed journals or patents. The general utility of chiral piperidines in alkaloid synthesis is well-established, but this specific substituted lactam has not yet been featured in such endeavors.

Integration into Bioactive Scaffolds and Peptidomimetics

Direct integration of this compound into bioactive scaffolds or as a component of peptidomimetics is not documented in the current body of scientific literature. While piperidine-based structures are frequently employed to create constrained peptide mimics and novel bioactive architectures, there are no specific examples detailing the use of this particular 5-methyl-2-oxo substituted derivative. Its rigidified cyclic structure and functional handles (a carboxylic acid and a lactam) suggest potential for its use in creating conformationally restricted analogs of biologically active peptides, but this potential has not been experimentally demonstrated.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Derivatization

While substituted piperidine-4-carboxylic acids are widely recognized as crucial pharmaceutical intermediates, there is no specific information available that details the role of this compound as a precursor for advanced pharmaceutical intermediates. researchgate.netnih.govscispace.comsemanticscholar.org Similarly, its application in the derivatization of lead compounds for the purpose of optimizing biological activity has not been reported. The general importance of the piperidine motif in drug discovery is undisputed, but the specific contribution of this 5-methyl-2-oxo variant remains to be established.

Scaffold for Advanced Material Science Applications (e.g., Polymer Chemistry, Supramolecular Assembly)

There is a lack of published research on the application of this compound as a scaffold in material science. Its potential use as a monomer in polymer chemistry, for example, through ring-opening polymerization of the lactam or polyesterification involving the carboxylic acid, has not been explored. Likewise, there are no studies on its use in the formation of supramolecular assemblies, where its hydrogen bonding capabilities could potentially be exploited.

Structure Activity Relationship Sar Studies of 5 Methyl 2 Oxopiperidine 4 Carboxylic Acid Analogues Focus on Molecular Recognition and Binding Mechanisms

Design Principles for Structural Modifications of the 5-Methyl-2-oxopiperidine-4-carboxylic Acid Core

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry strategies. The primary goal is to systematically probe the chemical space around the core structure to identify key interactions with a biological target and to optimize pharmacokinetic properties.

Key modification points on the scaffold include:

The Carboxylic Acid Group (C4): This is a critical functional group, likely involved in hydrogen bonding or ionic interactions. Modifications include esterification, amidation, or replacement with bioisosteres like tetrazoles to alter polarity, acidity, and hydrogen bonding capacity nih.gov.

The Methyl Group (C5): The size and lipophilicity of this substituent can be varied. Replacing the methyl group with larger alkyl groups, cyclic fragments, or polar substituents can probe for steric tolerance and hydrophobic or polar pockets in the binding site.

The Lactam Nitrogen (N1): The N-H group is a hydrogen bond donor. Alkylation or acylation at this position can introduce new substituents to explore additional binding regions and can also impact the molecule's polarity and metabolic stability.

The Piperidine (B6355638) Ring: The ring itself can be modified. Introducing unsaturation or replacing it with different ring sizes (e.g., pyrrolidinone or azepanone) can alter the conformational preferences and the spatial arrangement of the key functional groups nih.govdndi.org.

These design principles are systematically applied to generate a library of compounds, which are then evaluated to build a comprehensive SAR profile.

Impact of Substituent Variation on Molecular Interactions and Reactivity Profiles

The introduction of different substituents at various positions on the this compound core directly influences its interaction profile and chemical reactivity. These changes are crucial for modulating binding affinity and specificity for a target.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkoxy groups) on aromatic substituents can alter the pKa of the carboxylic acid or the hydrogen bonding strength of the lactam N-H. This fine-tunes the electrostatic interactions with the target.

Steric Effects: The size and shape of substituents determine the goodness of fit within a binding pocket. SAR studies often explore a range of alkyl and aryl groups to map the steric boundaries of the receptor site. For instance, a bulky substituent might be well-tolerated in one region but cause a steric clash in another, leading to a sharp drop in activity researchgate.net.

The following table illustrates hypothetical SAR data based on principles observed in related piperidine-based inhibitors, showing how substituent changes could affect biological activity.

Compound R1 (at N1) R2 (at C5) R3 (at C4) Hypothetical Relative Activity Rationale for Activity Change
Parent HCH₃COOH1Baseline compound for comparison.
Analog A HCH₃COOCH₃0.5Esterification of the carboxylic acid removes a key hydrogen bond donor and ionic interaction site, likely reducing affinity. nih.gov
Analog B HCH(CH₃)₂COOH2.5Replacing methyl with a larger isopropyl group may lead to favorable hydrophobic interactions in a corresponding pocket.
Analog C CH₃CH₃COOH1.2N-methylation removes a hydrogen bond donor but may introduce beneficial van der Waals contacts or improve metabolic stability. researchgate.net
Analog D HHCOOH0.8Removal of the C5-methyl group may result in the loss of important hydrophobic interactions, decreasing binding affinity.

This table is for illustrative purposes and based on general SAR principles.

Conformational Preferences and Their Influence on Ligand-Target Binding Efficacy

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. The six-membered piperidine ring of this compound is not planar and will adopt specific low-energy conformations, which in turn dictate the spatial orientation of its substituents.

Studies on similar piperidine-containing rings show a strong preference for a chair conformation over a boat conformation to minimize torsional strain nih.gov. In the chair form, substituents can occupy either axial or equatorial positions. The substituents on the this compound ring will preferentially adopt equatorial positions to reduce steric clashes known as 1,3-diaxial interactions .

The specific chair conformation determines the relative positioning of the carboxylic acid, the methyl group, and the lactam functional groups. This pre-organization of the molecule into a specific bioactive conformation can be crucial for binding. A molecule that naturally favors the conformation required for binding will have a lower entropic penalty upon binding, leading to higher affinity. Structural modifications, such as introducing double bonds or fusing another ring, can lock the molecule into a more rigid conformation, which can be a powerful strategy to enhance binding efficacy if the locked conformation is the bioactive one dndi.org.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition Phenomena

Molecular recognition between a ligand and its target is governed by a network of non-covalent interactions. For this compound analogues, the primary interactions are expected to be:

Hydrogen Bonding: This is a highly directional and crucial interaction for specificity and affinity. The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from both oxygens) fiveable.menih.gov. The lactam moiety also features a hydrogen bond donor (N-H) and an acceptor (C=O). The strength and geometry of these bonds are fundamental to the binding mechanism. Charge-assisted hydrogen bonds, which can form if the carboxylic acid is deprotonated (carboxylate), are particularly strong researchgate.net.

Ionic Interactions: At physiological pH, the carboxylic acid group (pKa ~4-5) will be predominantly deprotonated to form a carboxylate anion. This can form a strong salt bridge with a positively charged residue (e.g., arginine, lysine) on the target protein.

Hydrophobic Interactions: The methyl group at the C5 position and any other nonpolar substituents can engage in favorable hydrophobic interactions with nonpolar pockets in the binding site, displacing water molecules and increasing binding affinity.

The interplay of these forces defines the binding mode and affinity of the molecule. SAR studies systematically dissect these contributions by creating analogues where specific functional groups are removed or altered.

Computational Approaches to SAR Prediction (e.g., QSAR, Pharmacophore Modeling)

Computational chemistry offers powerful tools to predict the activity of novel analogues and to rationalize existing SAR data, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity nih.gov. For analogues of this compound, a 2D or 3D QSAR model would be developed by calculating a set of molecular descriptors for each compound researchgate.netsums.ac.ir. These descriptors quantify various properties:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that relates these descriptors to the observed activity . A robust QSAR model can then be used to predict the activity of designed but not-yet-synthesized compounds.

Descriptor Type Example Descriptor Relevance to SAR
Hydrophobicity LogPModels hydrophobic interactions and membrane permeability.
Electronic Dipole Moment, pKaQuantifies the strength of polar and ionic interactions.
Steric/Topological Molecular Weight, Molar RefractivityDescribes the size, shape, and polarizability of the molecule.
Quantum Chemical HOMO/LUMO EnergiesRelates to chemical reactivity and charge transfer interactions.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target dntb.gov.ua. For this scaffold, a pharmacophore model might consist of features like a hydrogen bond donor (from the N-H), a hydrogen bond acceptor (from the C=O), a negative ionizable feature (from the COOH), and a hydrophobic feature (from the CH₃). This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active.

Future Directions and Emerging Research Avenues for 5 Methyl 2 Oxopiperidine 4 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For a molecule with the structural complexity of 5-methyl-2-oxopiperidine-4-carboxylic acid, the development of eco-friendly and efficient synthetic methodologies is a primary research objective. Current synthetic approaches often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research will likely focus on the following areas:

Biocatalysis: The use of enzymes to catalyze key bond-forming reactions offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govresearchgate.net Engineered enzymes could be employed for stereoselective cyclization or functionalization steps, leading to the desired isomers with high purity.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reactive intermediates. The application of flow chemistry to the synthesis of piperidine (B6355638) derivatives can streamline the production process and facilitate scalability.

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for simplifying synthetic routes. rsc.org The development of novel catalysts for the regioselective and stereoselective C-H activation of piperidine and lactam precursors could significantly shorten the synthesis of this compound and its analogs.

Synthetic StrategyAdvantagesPotential Application to this compound
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Stereoselective cyclization to form the piperidine ring.
Flow ChemistryImproved safety, scalability, and process control.Continuous production with minimized manual intervention.
C-H ActivationAtom economy, reduced number of synthetic steps.Direct introduction of the methyl or carboxylic acid group.

Exploration of Uncharted Reactivity Pathways and Transformational Chemistry

The unique combination of a lactam, a carboxylic acid, and a chiral center in this compound opens up a vast landscape of unexplored chemical transformations. Future research will likely delve into understanding and exploiting the inherent reactivity of this scaffold.

Key areas of investigation include:

Ring-Opening and Ring-Expansion Reactions: The strained lactam ring can be a versatile handle for accessing novel acyclic and larger heterocyclic structures. researchgate.net Investigating controlled ring-opening reactions could lead to the synthesis of functionalized amino acids and other valuable building blocks.

Stereoselective Functionalization: The existing stereocenter can direct the stereochemical outcome of subsequent reactions. Exploring diastereoselective reactions at the positions alpha to the carbonyl and the carboxylic acid will be crucial for creating a library of stereochemically diverse derivatives.

Decarboxylative Transformations: The carboxylic acid moiety can serve as a linchpin for various transformations, including decarboxylative cross-coupling reactions to introduce new substituents at the 4-position.

Advanced Applications in Chemical Biology and Material Science

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. thieme-connect.comthieme-connect.comnih.gov The unique substitution pattern of this compound makes it an attractive candidate for applications in chemical biology and material science.

Potential applications include:

Chemical Probes: Derivatives of this compound could be designed as chemical probes to study biological processes. The carboxylic acid can be used as a handle for attaching reporter tags such as fluorescent dyes or biotin.

Peptidomimetics: The rigidified piperidine-lactam scaffold can be used to mimic peptide secondary structures, such as beta-turns. Such peptidomimetics are of great interest in drug discovery for their enhanced metabolic stability and bioavailability.

Functional Polymers and Materials: The bifunctional nature of the molecule (carboxylic acid and lactam) makes it a potential monomer for the synthesis of novel polyamides and other functional polymers. These materials could have applications in areas such as drug delivery and tissue engineering.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

For this compound, AI and ML can be leveraged in several ways:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that a human chemist might overlook. mindmapai.appchemical.ai

Reaction Prediction and Optimization: Machine learning models can predict the outcome of unknown reactions and optimize reaction conditions for higher yields and selectivity, reducing the need for extensive experimental screening. nih.govneurips.ccnips.cceurekalert.org

In Silico Screening and Property Prediction: Computational models can be used to predict the biological activity and physicochemical properties of virtual libraries of derivatives, allowing for the prioritization of compounds for synthesis and testing. softformance.com

AI/ML ApplicationDescriptionImpact on Research
Retrosynthetic AnalysisAI algorithms propose synthetic pathways by working backward from the target molecule. mindmapai.appchemical.aiAccelerates the design of efficient and novel synthetic routes.
Reaction PredictionML models predict the products and yields of chemical reactions. nih.govneurips.ccnips.cceurekalert.orgReduces experimental effort and cost by prioritizing promising reactions.
Virtual ScreeningComputational screening of large compound libraries for desired properties.Focuses synthetic efforts on molecules with the highest potential for success.

Interdisciplinary Research Opportunities for the this compound Scaffold

The multifaceted nature of the this compound scaffold provides a fertile ground for interdisciplinary collaborations. The convergence of expertise from different fields will be crucial to unlock the full potential of this molecule.

Future interdisciplinary research could involve:

Chemistry and Biology: Collaborations between synthetic chemists and biologists will be essential for designing and evaluating derivatives as potential drug candidates or chemical probes.

Chemistry and Materials Science: Joint efforts between chemists and material scientists could lead to the development of novel polymers and functional materials with tailored properties.

Chemistry and Computational Science: The synergy between experimental chemists and computational scientists will be vital for leveraging AI and ML to accelerate the design-make-test-analyze cycle in chemical research. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.